

3-[(Cyclopropylcarbonyl)amino]benzoic acid physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-[(Cyclopropylcarbonyl)amino]benzoic acid
Cat. No.:	B362830

[Get Quote](#)

An In-depth Technical Guide to 3-[(Cyclopropylcarbonyl)amino]benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of **3-[(Cyclopropylcarbonyl)amino]benzoic acid**. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally related compounds, particularly 3-Aminobenzoic acid, to provide estimations for key physicochemical parameters. This guide also outlines plausible experimental protocols for its synthesis and analytical characterization based on established organic chemistry principles. The content herein is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, offering insights into the characteristics and potential handling of this compound.

Introduction

3-[(Cyclopropylcarbonyl)amino]benzoic acid is a unique organic molecule that incorporates a benzoic acid moiety, an amide linkage, and a cyclopropyl group. This combination of

functional groups suggests potential applications in medicinal chemistry and materials science. The benzoic acid core is a common scaffold in drug design, the amide bond provides structural rigidity and hydrogen bonding capabilities, and the cyclopropyl ring can influence metabolic stability and binding affinity. This guide aims to consolidate the available information and provide a predictive framework for the properties and behavior of this compound.

Physical and Chemical Properties

Direct experimental data for **3-[(Cyclopropylcarbonyl)amino]benzoic acid** is not widely available in peer-reviewed literature. The following tables summarize the known identifiers and provide estimated values for its core physical and chemical properties based on data from closely related compounds.

Table 1: Compound Identification

Identifier	Value	Citation
IUPAC Name	3-[(Cyclopropylcarbonyl)amino]benzoic acid	
CAS Number	54057-68-0	
Molecular Formula	C ₁₁ H ₁₁ NO ₃	
Molecular Weight	205.21 g/mol	

Table 2: Estimated Physicochemical Properties

Property	Estimated Value	Basis for Estimation / Notes
Melting Point	180 - 200 °C	Based on the melting point of 3-Aminobenzoic acid (174-178 °C) and the introduction of the larger, more rigid cyclopropylcarbonyl group, which is expected to increase the melting point.
Boiling Point	> 350 °C (decomposes)	Expected to be high due to the presence of carboxylic acid and amide functional groups, leading to strong intermolecular hydrogen bonding. Likely to decompose before boiling under atmospheric pressure.
Solubility	Sparingly soluble in water. Soluble in organic solvents like DMSO, DMF, and methanol.	The carboxylic acid and amide groups contribute to some water solubility, while the aromatic ring and cyclopropyl group enhance solubility in organic solvents.
pKa (Carboxylic Acid)	~4.0 - 4.5	The electron-withdrawing nature of the amide group is expected to make the carboxylic acid slightly more acidic than benzoic acid (pKa ~4.2).
pKa (Amide N-H)	~17 - 19	Amide protons are generally weakly acidic.
logP	~1.5 - 2.5	The addition of the cyclopropylcarbonyl group increases the lipophilicity

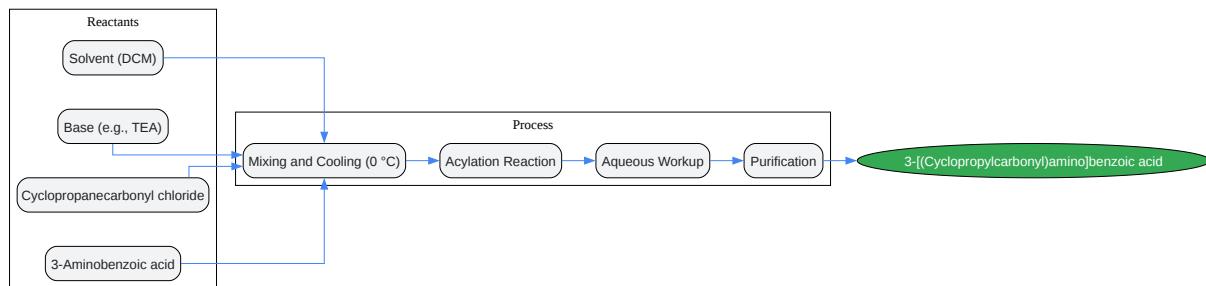
compared to 3-Aminobenzoic acid ($\log P \sim 1.05$).

Proposed Experimental Protocols

The following sections detail proposed, non-validated experimental protocols for the synthesis and analysis of **3-[(Cyclopropylcarbonyl)amino]benzoic acid**. These are based on standard organic chemistry techniques for analogous compounds.

Synthesis Protocol: Amide Coupling

A common and effective method for the synthesis of **3-[(Cyclopropylcarbonyl)amino]benzoic acid** is the acylation of 3-Aminobenzoic acid with cyclopropanecarbonyl chloride.


Materials:

- 3-Aminobenzoic acid
- Cyclopropanecarbonyl chloride
- Anhydrous Dichloromethane (DCM)
- Triethylamine (TEA) or Pyridine
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Rotary evaporator
- Magnetic stirrer and stir bar
- Separatory funnel

- Standard laboratory glassware

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 3-Aminobenzoic acid (1.0 equivalent) in anhydrous DCM. Add a suitable base, such as triethylamine (1.2 equivalents), to the solution. Cool the mixture to 0 °C in an ice bath.
- Acylation: Slowly add cyclopropanecarbonyl chloride (1.1 equivalents) dropwise to the stirred solution at 0 °C.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup:
 - Quench the reaction by adding water.
 - Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
 - Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
 - Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for **3-[(Cyclopropylcarbonyl)amino]benzoic acid**.

Analytical Characterization Protocol

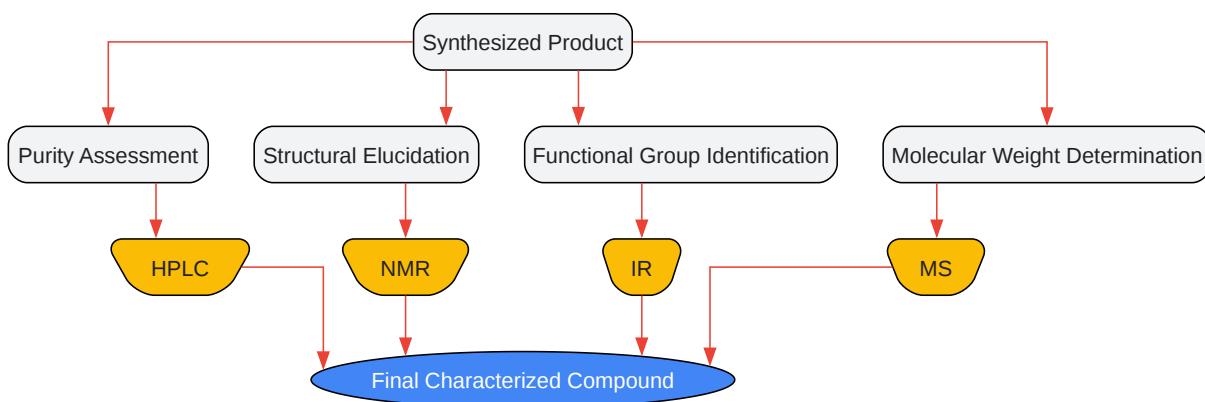
A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive characterization of the synthesized compound.

1. High-Performance Liquid Chromatography (HPLC):

- Purpose: To assess the purity of the compound.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
- Flow Rate: 1.0 mL/min.

- Detection: UV detection at a wavelength determined by a UV-Vis scan (likely around 254 nm and 300 nm).
- Injection Volume: 10 μL .

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:


- Purpose: To confirm the chemical structure.
- ^1H NMR: Expected signals would include aromatic protons (multiplets in the 7-8 ppm region), the amide proton (a singlet around 8-10 ppm), the cyclopropyl protons (multiplets in the 0.5-1.5 ppm region), and the methine proton of the cyclopropylcarbonyl group.
- ^{13}C NMR: Expected signals would include carbons of the benzoic acid ring, the carbonyl carbons of the carboxylic acid and amide, and the carbons of the cyclopropyl ring.
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d_6) or deuterated chloroform (CDCl_3).

3. Infrared (IR) Spectroscopy:

- Purpose: To identify key functional groups.
- Technique: Attenuated Total Reflectance (ATR) or KBr pellet.
- Expected Absorptions:
 - Broad O-H stretch from the carboxylic acid ($\sim 2500\text{-}3300\text{ cm}^{-1}$).
 - N-H stretch from the amide ($\sim 3300\text{ cm}^{-1}$).
 - C=O stretch from the carboxylic acid ($\sim 1700\text{ cm}^{-1}$).
 - C=O stretch from the amide (Amide I band, $\sim 1650\text{ cm}^{-1}$).
 - N-H bend from the amide (Amide II band, $\sim 1550\text{ cm}^{-1}$).
 - Aromatic C=C stretches (~ 1600 and 1450 cm^{-1}).

4. Mass Spectrometry (MS):

- Purpose: To determine the molecular weight and fragmentation pattern.
- Technique: Electrospray Ionization (ESI) is suitable.
- Expected m/z:
 - Positive mode: $[M+H]^+$ at approximately 206.08.
 - Negative mode: $[M-H]^-$ at approximately 204.07.

[Click to download full resolution via product page](#)

Caption: Proposed analytical workflow for **3-[(Cyclopropylcarbonyl)amino]benzoic acid**.

Biological Activity and Signaling Pathways

As of the date of this publication, there is no publicly available information regarding the biological activity or the mechanism of action of **3-[(Cyclopropylcarbonyl)amino]benzoic acid**. Research into the biological effects of this compound would be a novel area of investigation. Given its structural motifs, it could be hypothesized to interact with enzymes that recognize benzoic acid derivatives or act as a ligand for various receptors. However, any such activity would need to be determined through experimental screening and biological assays.

Conclusion

3-[(Cyclopropylcarbonyl)amino]benzoic acid is a compound with potential for further scientific exploration, particularly in the fields of medicinal chemistry and materials science. This technical guide has provided a summary of its known properties and offers a predictive framework for its physicochemical characteristics. The outlined synthesis and analytical protocols provide a starting point for researchers wishing to work with this molecule. Future studies are needed to experimentally validate these predicted properties and to explore the potential biological activities of this compound.

Disclaimer

The information provided in this document is intended for research and development purposes only. The estimated properties and proposed experimental protocols have not been experimentally validated for this specific compound and should be used with appropriate caution and professional judgment. All laboratory work should be conducted in accordance with standard safety practices.

- To cite this document: BenchChem. [3-[(Cyclopropylcarbonyl)amino]benzoic acid physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b362830#3-cyclopropylcarbonyl-amino-benzoic-acid-physical-and-chemical-properties\]](https://www.benchchem.com/product/b362830#3-cyclopropylcarbonyl-amino-benzoic-acid-physical-and-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com